Methyl 3-bromo-4-oxocyclopentanecarboxylate
Overview
Description
Methyl 3-bromo-4-oxocyclopentanecarboxylate is an organic compound with the molecular formula C₇H₉BrO₃ and a molecular weight of 221.05 g/mol . It is a brominated derivative of cyclopentanecarboxylate, characterized by the presence of a bromine atom, a ketone group, and an ester functional group. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-4-oxocyclopentanecarboxylate can be synthesized through various synthetic routes. One common method involves the bromination of methyl 4-oxocyclopentanecarboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-oxocyclopentanecarboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Substitution: Formation of substituted cyclopentanecarboxylates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 3-bromo-4-oxocyclopentanecarboxylate is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: In the development of new drugs and therapeutic agents.
Material Science: As a building block for the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-oxocyclopentanecarboxylate is primarily related to its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the ketone and ester groups can undergo reduction and hydrolysis, respectively. These reactions enable the compound to interact with various molecular targets and pathways, facilitating its use in synthetic and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxocyclopentanecarboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
Methyl 3-chloro-4-oxocyclopentanecarboxylate: Contains a chlorine atom instead of bromine, resulting in different reactivity and properties.
Methyl 3-iodo-4-oxocyclopentanecarboxylate: Contains an iodine atom, which is more reactive than bromine in substitution reactions.
Uniqueness
Methyl 3-bromo-4-oxocyclopentanecarboxylate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that are valuable in synthetic chemistry. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
methyl 3-bromo-4-oxocyclopentane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO3/c1-11-7(10)4-2-5(8)6(9)3-4/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFRUYSOUKJTTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C(=O)C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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